N-(1,1-difluoropropan-2-ylidene)hydroxylamine
Overview
Description
This compound is characterized by its molecular formula C3H5F2NO and a molecular weight of 109.07 g/mol. It is a derivative of hydroxylamine, featuring a difluoropropan-2-ylidene group, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-difluoropropan-2-ylidene)hydroxylamine typically involves the reaction of 1,1-difluoroacetone with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-difluoropropan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydroxylamine derivatives.
Scientific Research Applications
N-(1,1-difluoropropan-2-ylidene)hydroxylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,1-difluoropropan-2-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The difluoropropan-2-ylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Difluoroacetone oxime
- 1,1-Difluoropropan-2-one oxime
- 2-Propanone, 1,1-difluoro-, oxime
Uniqueness
N-(1,1-difluoropropan-2-ylidene)hydroxylamine is unique due to its specific structural features, such as the presence of the difluoropropan-2-ylidene group, which imparts distinct reactivity and stability compared to other similar compounds
Properties
IUPAC Name |
N-(1,1-difluoropropan-2-ylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F2NO/c1-2(6-7)3(4)5/h3,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWVMFRXDOXYPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694147 | |
Record name | N-(1,1-Difluoropropan-2-ylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433-49-8 | |
Record name | N-(1,1-Difluoropropan-2-ylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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